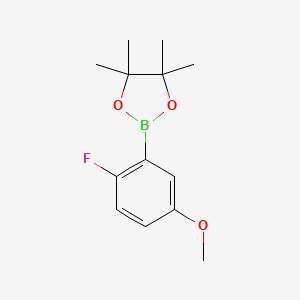

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated methoxyphenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is also designed to minimize waste and reduce the environmental impact of the production.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents such as toluene or ethanol, temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeted Drug Delivery:

The compound has been studied for its potential in targeted drug delivery systems. Its unique structure allows for the modification of pharmacokinetic properties, enhancing the bioavailability of therapeutic agents. Research indicates that derivatives of boron compounds can improve the efficacy of anticancer drugs by facilitating their selective accumulation in tumor tissues .

Anticancer Properties:

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, this compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells . The incorporation of fluorine and methoxy groups enhances its interaction with biological targets.

Organic Synthesis

Reagent for Cross-Coupling Reactions:

This compound serves as a useful reagent in Suzuki-Miyaura cross-coupling reactions. Its boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules . The versatility of this reaction is crucial for developing pharmaceuticals and agrochemicals.

Building Block in Material Science:

In materials science, this compound can be utilized as a building block for synthesizing functionalized polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the efficacy of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Synthesis of Novel Compounds

Another research project focused on using this compound as a reagent in synthesizing novel heterocyclic compounds. The study reported high yields and selectivity in forming desired products through palladium-catalyzed reactions .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets in this process are the palladium catalyst and the halide substrate .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-methoxyphenylboronic acid

- 2-Fluoro-5-methoxyphenylacetic acid

- 2-(5-Fluoro-2-methoxyphenyl)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. Its unique structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Actividad Biológica

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry. Its unique structure combines a dioxaborolane core with a fluoro-substituted aromatic moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.

The chemical formula for this compound is with a molecular weight of 252.09 g/mol. Its structure is characterized by a dioxaborolane ring that enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BFO3 |

| Molecular Weight | 252.09 g/mol |

| CAS Number | 1599432-41-3 |

| Purity | Not specified |

In Vitro Studies

In vitro assays have demonstrated that derivatives of dioxaborolanes can inhibit cancer cell growth and motility. For example, a study highlighted that certain dioxaborolane derivatives inhibited cancer cell proliferation without affecting non-tumorigenic cells at concentrations as low as 10 µM . These findings suggest that the compound may selectively target malignant cells while sparing healthy tissues.

Antioxidant and Anti-inflammatory Properties

Case Studies

- DYRK1A Inhibition : A study focused on the design of DYRK1A inhibitors where derivatives of dioxaborolanes were synthesized and tested for their inhibitory effects. The results showed nanomolar-level activity against DYRK1A, indicating strong potential as therapeutic agents for Alzheimer's disease .

- Cancer Cell Studies : Another investigation assessed the growth inhibition properties of various dioxaborolane derivatives on murine liver cell lines. Two compounds displayed potent growth inhibition in tumorigenic cells while being non-toxic to healthy cells .

Propiedades

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZNHBAXBGMBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742675 | |

| Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190129-83-9 | |

| Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.